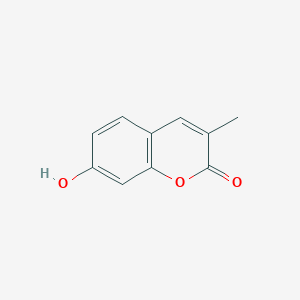

7-hydroxy-3-methyl-2H-chromen-2-one

Description

Historical Perspective and Significance of Coumarin (B35378) Scaffolds in Chemical Research

Coumarins are a class of benzopyrone compounds, with the parent compound, coumarin (2H-1-benzopyran-2-one), first isolated in 1820 from the tonka bean. nih.govmdpi.com This discovery marked the beginning of extensive research into a family of compounds that are widely distributed in nature, found in numerous plants, fungi, and bacteria. nih.govbohrium.com The coumarin scaffold has been recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. bohrium.comsciensage.info This versatility has led to the identification of a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govsciensage.infobenthamdirect.com The discovery of the anticoagulant properties of dicoumarol, a coumarin derivative, in spoiled sweet clover hay in the 1940s was a landmark event, paving the way for the development of warfarin (B611796) and other related drugs. wikipedia.org

Distinctive Features and Research Relevance of the 7-Hydroxy-3-Methyl-2H-Chromen-2-one Structure

This compound, also known as 4-methylumbelliferone, possesses a coumarin core with two key functional groups: a hydroxyl (-OH) group at the 7-position and a methyl (-CH3) group at the 3-position. nih.gov The hydroxyl group at the 7-position is a particularly significant feature, as it imparts fluorescence to the molecule. nih.gov This property is central to many of its research applications. The methyl group at the 3-position can influence the compound's solubility and its interaction with biological targets. ontosight.ai

The combination of the coumarin scaffold with these specific substituents makes this compound a subject of considerable research interest. Its fluorescent properties are exploited in various biochemical assays and as a fluorescent probe in cellular imaging. nih.govchemimpex.com Furthermore, like other coumarin derivatives, it serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. tandfonline.comscielo.br

| Property | Data |

| Molecular Formula | C10H8O3 |

| Molecular Weight | 176.17 g/mol |

| Appearance | White or almost white yellowish crystalline powder |

| Melting Point | 187 - 191 °C |

| CAS Number | 90-33-5 |

| PubChem CID | 5280567 |

| Table 1: Physicochemical Properties of 7-Hydroxy-4-methylcoumarin. chemimpex.com |

Overview of Major Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on three key areas: its synthesis, its fluorescent properties and applications, and its role as a scaffold for the development of new bioactive compounds.

Synthesis: The most common method for synthesizing 7-hydroxy-4-methylcoumarins is the Pechmann condensation, which involves the reaction of a phenol (B47542) (in this case, resorcinol) with a β-ketoester (ethyl acetoacetate) in the presence of an acid catalyst. tandfonline.comiosrjournals.orgresearchgate.net Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of the final product. grafiati.com

Fluorescent Applications: A significant body of research is dedicated to the fluorescent properties of this compound. It is widely used as a pH indicator and as a fluorescent substrate for detecting enzymatic activity. nih.govwikipedia.org For instance, its fluorescence is quenched upon binding to certain molecules, a property that has been utilized to develop competitive binding assays for drug discovery. nih.govacs.org

Scaffold for Bioactive Compounds: The coumarin nucleus of this compound is a versatile starting point for the synthesis of new derivatives with a range of biological activities. ijpcbs.com By modifying the core structure or adding different functional groups, scientists have developed compounds with potential applications as anti-inflammatory, anticancer, and antimicrobial agents. mdpi.comijpcbs.com For example, derivatives have been synthesized and evaluated for their activity as 5-HT1A serotonin (B10506) receptor antagonists. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQJVGSVJRBUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Hydroxy 3 Methyl 2h Chromen 2 One and Its Derivatives

Established Reaction Pathways for the Core 2H-Chromen-2-one Framework

The construction of the fundamental 2H-chromen-2-one (coumarin) ring system is central to the synthesis of 7-hydroxy-3-methyl-2H-chromen-2-one. Two classical and widely employed reactions for this purpose are the Pechmann condensation and the Knoevenagel condensation.

Pechmann Condensation and its Variants in this compound Synthesis

The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of this compound, resorcinol (B1680541) is the phenolic starting material, and ethyl acetoacetate (B1235776) serves as the β-ketoester. jetir.org The reaction is typically catalyzed by strong acids such as concentrated sulfuric acid. jetir.org

The mechanism proceeds through an initial esterification or transesterification, followed by an intramolecular cyclization and subsequent dehydration to form the coumarin ring. wikipedia.org While effective, the classic Pechmann condensation often requires harsh conditions. wikipedia.org To address this, various modifications and alternative catalysts have been explored. For instance, with highly activated phenols like resorcinol, the reaction can proceed under milder conditions. wikipedia.org Researchers have successfully employed catalysts like indium(III) chloride (InCl₃) in a high-speed ball mill mixer, achieving high yields of 7-hydroxy-4-methylcoumarin under solvent-free conditions. mdpi.com Other catalysts such as chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) under microwave irradiation and Amberlyst-15 have also been reported to efficiently catalyze this condensation, often with improved yields and greener reaction profiles. researchgate.netderpharmachemica.com

A study comparing different acid catalysts found that concentrated sulfuric acid at a controlled temperature (starting at 5 °C and warming to room temperature) provided an excellent yield (88%) of 7-hydroxy-4-methyl coumarin. jetir.org

Knoevenagel Condensation and Alternative Cyclization Approaches

The Knoevenagel condensation offers another versatile route to the coumarin framework. This reaction involves the condensation of a compound with an active methylene (B1212753) group and an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgwp.csiro.au In the context of this compound synthesis, a substituted salicylaldehyde (B1680747) is a common starting material. The active methylene compound can be varied to introduce different substituents at the 3-position.

The reaction mechanism involves a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step. wikipedia.org For the synthesis of coumarin-3-carboxylic acids, a tandem Knoevenagel condensation and Pinner reaction sequence has been employed, starting from 2,4-dihydroxybenzaldehyde (B120756) and malononitrile (B47326) in water. chemistry-online.com This approach highlights the potential for greener synthesis by using water as a solvent. chemistry-online.com

Several modifications to the Knoevenagel condensation have been developed to improve efficiency and expand its scope. These include the use of different catalysts and reaction conditions, such as solid-supported catalysts for flow chemistry applications and microwave or ultrasound irradiation to accelerate the reaction. researchgate.netwp.csiro.au For instance, the condensation of salicylaldehydes with ethyl acetoacetate can generate 3-acetyl-2H-chromen-2-ones. researchgate.net

Strategies for Introducing the 3-Methyl Substituent and 7-Hydroxyl Group

The specific placement of the 3-methyl and 7-hydroxyl groups on the coumarin scaffold is crucial for the identity of this compound.

The 7-hydroxyl group is typically introduced by using a di- or polyhydric phenol as the starting material in reactions like the Pechmann condensation. Resorcinol (1,3-dihydroxybenzene) is the key precursor that provides the hydroxyl group at the 7-position of the final coumarin product. jetir.org

The 3-methyl substituent can be incorporated through several strategies. In the Pechmann condensation, the use of a β-ketoester with a methyl group at the α-position, such as ethyl acetoacetate, directly leads to the formation of a 4-methylcoumarin. It is important to note that the common name for this compound is 7-hydroxy-4-methylcoumarin, but the systematic IUPAC name is this compound. The numbering of the coumarin ring system can sometimes lead to confusion between common and systematic names. For clarity in this article, the IUPAC nomenclature will be primarily used, with the understanding that the methyl group is at position 3. When starting with a salicylaldehyde in a Knoevenagel-type reaction, the choice of the active methylene compound is critical for introducing the 3-substituent.

Advanced Synthetic Approaches and Green Chemistry Principles in this compound Production

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. wikipedia.org This focus on "green chemistry" aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. youtube.com These principles are increasingly being applied to the synthesis of this compound.

Catalytic Systems in this compound Synthesis (e.g., ZnO nanoparticles)

The use of heterogeneous and reusable catalysts is a key aspect of green chemistry. In the synthesis of coumarins, various catalytic systems have been investigated to replace traditional homogeneous acid catalysts, which can be corrosive and difficult to separate from the reaction mixture.

Zinc oxide nanoparticles (ZnO-NPs) have emerged as a promising catalyst in organic synthesis. nih.gov While direct reports on the use of ZnO nanoparticles for the synthesis of this compound are not extensively detailed in the provided search results, their application in related Knoevenagel condensations suggests their potential. researchgate.net ZnO nanoparticles can be synthesized through green methods using plant extracts, further enhancing the eco-friendliness of the process. nih.gov The synthesis of ZnO nanoparticles can be achieved through various methods, including chemical precipitation and thermal decomposition. researchgate.netresearchgate.net Their catalytic activity often stems from their high surface area and unique electronic properties. researchgate.net

Other green catalytic systems employed in coumarin synthesis include solid acids like Amberlyst-15 and sulfated zirconia, which offer advantages such as easy recovery and reusability. researchgate.net

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has gained significant traction as a tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of this compound and its derivatives.

For instance, the Pechmann condensation of resorcinol and ethyl acetoacetate has been efficiently carried out under microwave irradiation using FeF₃ as a catalyst under solvent-free conditions. mdpi.com This method not only significantly reduces the reaction time but also aligns with green chemistry principles by eliminating the need for a solvent. mdpi.com Another study utilized chromium(III) nitrate nonahydrate as a catalyst for the microwave-assisted Pechmann condensation, again highlighting the benefits of this technology in terms of speed and efficiency. derpharmachemica.com The use of microwave assistance has also been reported for various other coumarin syntheses, demonstrating its broad applicability in this area. nih.govresearchgate.net

Below is a data table summarizing the efficiency of a microwave-assisted synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one catalyzed by FeF₃.

| Entry | Catalyst Amount (g) | Time (min) | Yield (%) |

| 1 | 0.01 | 7 | 65 |

| 2 | 0.03 | 7 | 82 |

| 3 | 0.05 | 7 | 95 |

| 4 | 0.07 | 7 | 95 |

Table 1: FeF₃ catalyzed synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one under solvent-free microwave irradiation. mdpi.com

The data clearly indicates that a small amount of FeF₃ (0.05 g) is sufficient to achieve a high yield (95%) in a very short reaction time (7 minutes) under microwave irradiation.

Regioselective Functionalization and Derivatization of this compound

The inherent reactivity of the this compound scaffold, which includes a phenolic hydroxyl group, an activated aromatic ring, and a lactone moiety, provides multiple sites for chemical modification. Researchers have capitalized on these features to develop regioselective synthetic strategies.

Modifications at the Chromen-2-one Core

The pyrone ring of this compound offers several positions for functionalization, including the C3 and C4 positions, as well as the lactone ring itself.

One notable modification involves the α-bromination of the 3-methyl group using N-bromosuccinimide, which introduces a reactive handle for further substitutions. nih.gov For instance, this brominated intermediate facilitates the introduction of a propargylamine (B41283) moiety at the 3-position. nih.gov

The C4 position can also be a target for modification. For example, the methyl group at C4 can be oxidized to a formyl group using selenium dioxide. This aldehyde can then undergo condensation reactions with various aromatic amines and amino acids to form Schiff bases. orientjchem.org

Furthermore, the C3 and C4 positions can be involved in the construction of fused heterocyclic rings. For example, the reaction of 4-chloro-3-nitrocoumarin (B1585357) with carbon disulfide can lead to the formation of a thiazole (B1198619) ring fused at the [3,4-d] position of the coumarin. mdpi.com Similarly, pyrazole, oxazole, and triazole rings can be fused to the pyrone moiety through various synthetic routes. mdpi.com

The lactone ring itself can be a site for derivatization. For example, 7-hydroxycoumarins can react with activated aziridines in the presence of a base, leading to ring-opened products. nih.gov This reaction provides a pathway to amidoethylated derivatives. nih.gov

Introduction of Diverse Substituents on the Aromatic Ring

The electron-rich aromatic ring of this compound is susceptible to electrophilic substitution, and the 7-hydroxyl group provides a convenient site for derivatization.

Electrophilic substitution reactions, such as formylation, readily occur on the aromatic ring. The Duff reaction, for instance, can be employed to introduce a formyl group at the C8 position of 7-hydroxy-4-methylcoumarin. researchgate.netresearchgate.net This 8-formyl derivative can then serve as a versatile intermediate for the synthesis of a wide range of derivatives through condensation reactions. researchgate.netresearchgate.net

Halogenation is another common modification. For example, bromination of 7-hydroxy-3-methylcoumarin can be achieved to produce 6-bromo-7-hydroxy-3-methylcoumarin. nih.gov Nitration of the coumarin ring system can also be performed, with the position of nitration being influenced by the reaction conditions. For instance, nitration of 4,7-dimethylcoumarin (B83668) can yield either the 6-nitro or 8-nitro derivative depending on the temperature. chemmethod.com

The 7-hydroxyl group is a key site for introducing a variety of substituents. Etherification of this group is a common strategy. For example, this compound can be reacted with 2-bromoethylbenzene under microwave irradiation to yield the corresponding 7-O-substituted derivative. nih.gov Furthermore, the 7-hydroxyl group can participate in three-component reactions. For instance, in the presence of triethylamine, it can react with dialkyl acetylenedicarboxylates and aromatic aldehydes to generate complex O-substituted coumarin derivatives. scielo.br

The Baker-Venkataraman transformation offers another route to functionalize the aromatic ring. Starting from 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, a base-catalyzed rearrangement can be induced to form 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione. ijpcbs.com This diketone can then be used to construct fused heterocyclic rings, such as isoxazolines. ijpcbs.com

Synthetic Derivatization of this compound

| Starting Material | Reagents and Conditions | Position of Modification | Product | Reference |

| This compound | N-bromosuccinimide | C3-methyl | 3-(bromomethyl)-7-hydroxy-2H-chromen-2-one | nih.gov |

| 7-hydroxy-4-methylcoumarin | Selenium dioxide | C4-methyl | 7-hydroxy-4-formyl-2H-chromen-2-one | orientjchem.org |

| 4-chloro-3-nitrocoumarin | Carbon disulfide, ethanol | C3, C4 | 4H-Chromeno[3,4-d]thiazol-4-one derivative | mdpi.com |

| 7-hydroxycoumarin | Activated aziridines, base | Lactone ring | Ring-opened amidoethylated derivatives | nih.gov |

| 7-hydroxy-4-methylcoumarin | Hexamethylenetetramine, acetic acid (Duff reaction) | C8 | 8-formyl-7-hydroxy-4-methylcoumarin | researchgate.netresearchgate.net |

| 7-hydroxy-3-methylcoumarin | Bromine | C6 | 6-bromo-7-hydroxy-3-methylcoumarin | nih.gov |

| 4,7-dimethylcoumarin | Nitric acid, sulfuric acid | C6 or C8 | 6-nitro-4,7-dimethyl-chromen-2-one or 8-nitro-4,7-dimethyl-chromen-2-one | chemmethod.com |

| This compound | 2-bromoethylbenzene, NaH, acetonitrile, microwave | C7-hydroxyl | 7-(2-phenylethoxy)-3-methyl-2H-chromen-2-one | nih.gov |

| 7-hydroxy-4-methylcoumarin | Dialkyl acetylenedicarboxylates, aromatic aldehydes, triethylamine | C7-hydroxyl | Dialkyl (2E)-2-[aryl(hydroxy)methyl]-3-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-enedioate | scielo.br |

| 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate | Potassium hydroxide, pyridine (Baker-Venkataraman) | C8 | 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione | ijpcbs.com |

Spectroscopic and Analytical Characterization Techniques for 7 Hydroxy 3 Methyl 2h Chromen 2 One

Vibrational Spectroscopy (FT-IR) for Structural Confirmation

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.

In the case of a hydroxycoumarin like 7-hydroxy-3-methyl-2H-chromen-2-one, the FT-IR spectrum is expected to show several characteristic absorption bands. For the related compound 7-hydroxy-4-methyl-2H-chromen-2-one, a broad peak is observed in the region of 3500-2400 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The presence of a strong absorption band between 1725-1705 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the lactone ring. researchgate.net Additionally, C=C stretching vibrations from the aromatic ring are typically observed in the 1680-1620 cm⁻¹ region. researchgate.net

The spectrum of this compound would be expected to show similar characteristic peaks, with minor shifts in frequency due to the different position of the methyl group.

Table 1: Typical FT-IR Data for a Substituted 7-Hydroxy-Coumarin

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H Stretch | 3500 - 3200 (broad) |

| Lactone Carbonyl | C=O Stretch | 1750 - 1680 (strong) |

| Aromatic/Vinylic | C=C Stretch | 1650 - 1500 |

| Methyl | C-H Stretch | 2960 - 2850 |

| Aromatic | C-H Bending | 900 - 675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum would provide key information. The protons on the aromatic ring would appear as distinct signals in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns revealing their coupling relationships. The methyl group protons would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The vinylic proton at position 4 would also give a characteristic signal. The hydroxyl proton would appear as a broad singlet, and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the lactone is typically found in the highly deshielded region (δ 160-180 ppm). The carbons of the aromatic ring and the double bond would appear in the δ 100-160 ppm range. The methyl carbon would be observed in the upfield region (around δ 15-25 ppm).

Due to the scarcity of specific NMR data for the 3-methyl isomer, the following table presents data for the well-characterized 7-hydroxy-4-methyl-2H-chromen-2-one for reference. rsc.org

Table 2: ¹H and ¹³C NMR Data for 7-Hydroxy-4-methyl-2H-chromen-2-one in DMSO-d₆

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | ~160 |

| 3 | 6.12 (s, 1H) | ~110 |

| 4 | - | ~153 |

| 4-CH₃ | 2.36 (s, 3H) | ~18 |

| 5 | 7.58 (d, 1H) | ~126 |

| 6 | 6.79 (dd, 1H) | ~113 |

| 7 | - | ~161 |

| 7-OH | 10.52 (s, 1H) | - |

| 8 | 6.70 (d, 1H) | ~102 |

| 8a | - | ~155 |

| 4a | - | ~112 |

Note: 's' denotes a singlet, 'd' a doublet, and 'dd' a doublet of doublets. The ¹³C NMR data is approximate based on typical values for coumarins.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation.

For this compound (C₁₀H₈O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common fragmentation pathway for coumarins is the loss of a molecule of carbon monoxide (CO), which has a mass of 28 Da. benthamopen.com This would result in a significant fragment ion at [M-28]⁺. Further fragmentation can occur, providing additional structural clues.

The high-resolution mass spectrometry (HRMS) technique allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Expected) | Description |

| [C₁₀H₈O₃]⁺ | 176 | Molecular Ion (M⁺) |

| [C₉H₈O₂]⁺ | 148 | Loss of CO from the lactone ring |

| [C₈H₅O]⁺ | 117 | Further fragmentation |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Table 4: Illustrative Crystal Data for a Substituted Hydroxycoumarin (3-chloro-7-hydroxy-4-methyl-chroman-2-one)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7203 |

| b (Å) | 14.0481 |

| c (Å) | 8.9066 |

| β (°) | 112.858 |

| Volume (ų) | 890.11 |

| Z | 4 |

Source: researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore system.

For coumarin (B35378) derivatives, the extended π-system of the fused rings gives rise to strong UV absorption. For the related 7-hydroxy-4-methyl coumarin, the maximum absorbance is reported to be around 321 nm. iajpr.com The position of the methyl group at the 3-position is expected to have a minor effect on the λmax compared to substitution at the 4-position. The solvent used can also influence the absorption spectrum.

Table 5: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) |

| Methanol | ~320 |

| Ethanol | ~320 |

| Water | ~321 |

Mechanistic Investigations of 7 Hydroxy 3 Methyl 2h Chromen 2 One S Biological Activities in Vitro and in Silico

Molecular Target Interactions and Binding Dynamics

The interaction of small molecules with biological macromolecules is the foundation of their pharmacological effects. For 7-hydroxy-3-methyl-2H-chromen-2-one, these interactions are hypothesized to involve specific binding to enzymes and receptors, leading to the modulation of their activity.

Enzyme Inhibition Mechanisms (e.g., Topoisomerase, Urease, MAO)

While direct enzymatic inhibition data for this compound is not extensively available, studies on analogous structures provide significant insight into its potential inhibitory activities.

Topoisomerase: Topoisomerases are critical enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. While studies specifically on this compound are lacking, other chromenone and acridone (B373769) analogs show significant topoisomerase II inhibition. For instance, the antiviral agent 7-chloro-1,3-dihydroxyacridone has been identified as a catalytic inhibitor of topoisomerase II. nih.gov This compound does not stabilize the enzyme-DNA cleavage complex but instead appears to inhibit the binding of topoisomerase II to DNA, thereby antagonizing the effects of other topoisomerase poisons like etoposide. nih.gov Another chromenone analog, 5-Hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one, acts as a DNA non-intercalative topoisomerase II-specific catalytic inhibitor by targeting the ATP-binding domain of the enzyme. rsc.org This suggests that chromenone scaffolds can act as catalytic inhibitors of topoisomerase II, a mechanism distinct from that of clinical poisons. nih.gov

Urease: Urease, a nickel-containing metalloenzyme, is a key virulence factor in some pathogenic bacteria, making it an attractive target for inhibitor development. nih.gov The general mechanism of urease inhibition by compounds often involves the chelation of the nickel ions within the enzyme's active site by functional groups containing electronegative atoms like oxygen, nitrogen, or sulfur. nih.gov For coumarin-related structures such as flavonoids, molecular docking studies suggest that the benzopyrone moiety can orient itself to block the channel leading to the active site, preventing urea (B33335) from binding. nih.gov The structure of this compound, with its hydroxyl and carbonyl oxygen atoms, possesses the necessary functional groups that could potentially interact with the nickel ions in the urease active site.

Monoamine Oxidase (MAO): Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov Research into chromone-based derivatives has identified them as promising scaffolds for selective MAO-B inhibitors. nih.gov Studies have shown that substitutions on the C-7 position of the chromone (B188151) ring, where the hydroxyl group is located in the target compound, can enhance MAO-B inhibitory activity and selectivity. nih.gov Docking simulations of these inhibitors reveal that they can occupy both the substrate and entrance cavities of the MAO-B active site, establishing key interactions with pocket residues. nih.gov

| Enzyme Target | Related Compound Example | Observed Mechanism/Activity | Reference |

|---|---|---|---|

| Topoisomerase II | 5-Hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one | ATP-competitive, DNA non-intercalative catalytic inhibitor. | rsc.org |

| Urease | Flavonoids (e.g., Catechin) | Blocks active site channel; potential for covalent interaction with cysteine residues. | nih.gov |

| MAO-B | Chromone-hydroxypyridinone hybrids | Selective inhibition with IC50 values in the nanomolar to micromolar range. | nih.gov |

Receptor Binding Affinities and Modulatory Effects

Currently, there is a lack of specific data in the peer-reviewed scientific literature detailing the binding affinities and modulatory effects of this compound on specific cellular receptors. Further investigation is required to elucidate any potential interactions in this domain.

Cellular Pathway Modulation by this compound

The biological effects of a compound are ultimately realized through its modulation of complex cellular signaling pathways. Research into related compounds suggests that this compound may influence pathways related to inflammation, apoptosis, and microbial pathogenesis.

Inhibition of Pro-inflammatory Cytokine and Enzyme Production

A key therapeutic strategy for inflammatory diseases is the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov While direct evidence for this compound is not available, studies on other 7-hydroxy substituted natural products are informative. For example, 7-hydroxyfrullanolide, a sesquiterpene lactone, has been shown to significantly and dose-dependently reduce the production of TNF-α and IL-6 from human mononuclear cells and synovial cells from rheumatoid arthritis patients. nih.gov This compound afforded significant protection in animal models of both acute and chronic inflammation, suggesting that small molecules with a 7-hydroxy motif can possess potent anti-inflammatory properties by inhibiting key cytokine production. nih.gov

Induction of Apoptosis via Mitochondrial Pathways in Cellular Models

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a primary goal of many cancer therapies. The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism for this process. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which control the permeabilization of the mitochondrial outer membrane. nih.gov This leads to the release of pro-apoptotic factors like cytochrome c, which in turn activates caspases to execute cell death. nih.gov

Although not demonstrated for this compound specifically, other natural products have been shown to trigger this pathway. For instance, the sesquiterpene nardosinen induces apoptosis in breast cancer cells by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to the loss of mitochondrial membrane potential (ΔΨm) and the activation of caspases. nih.gov This serves as a model for how small molecules can potentially engage the mitochondrial apoptotic machinery.

| Cellular Event | Mechanism in Mitochondrial Apoptosis | Example from a Natural Product (Nardosinen) | Reference |

|---|---|---|---|

| Regulation | Modulation of Bcl-2 family proteins. | Upregulation of Bax, downregulation of Bcl-2. | nih.gov |

| Mitochondrial Effect | Loss of mitochondrial membrane potential (ΔΨm). | Observed loss of ΔΨm in treated cells. | nih.gov |

| Execution | Activation of effector caspases (e.g., caspase-3, -6, -7). | Activation of caspase-6 was detected. | nih.gov |

Disruption of Microbial Cell Membranes and Inhibition of Enzyme Activity

The antimicrobial action of coumarins and related phenolic compounds is often attributed to their ability to compromise the integrity of the bacterial cell membrane. mdpi.com The mechanism involves the accumulation of these hydrophobic molecules within the lipid bilayer, which disrupts membrane structure and function. mdpi.com This disruption increases membrane permeability, leading to the leakage of essential intracellular contents and ultimately cell death. nih.govmdpi.com This damage can be visualized through electron microscopy as the formation of blisters, pores, and complete cell lysis. mdpi.comfrontiersin.org

In addition to direct membrane damage, some coumarin-based antibiotics exert their effects through enzyme inhibition. A classic example is Novobiocin (B609625), an aminocoumarin antibiotic that is a potent inhibitor of bacterial DNA gyrase. wikipedia.org It acts as a competitive inhibitor of the ATPase reaction catalyzed by the GyrB subunit of the enzyme, which is essential for energy transduction and DNA replication. wikipedia.org This dual capacity to disrupt membranes and inhibit crucial enzymes highlights the multifaceted antimicrobial potential of the broader coumarin (B35378) class.

Redox Mechanisms and Free Radical Scavenging Capabilities

The antioxidant potential of this compound is a significant aspect of its biological activity profile. This capacity is primarily attributed to its ability to participate in redox reactions and scavenge free radicals, thereby mitigating oxidative stress. The underlying mechanisms have been explored through both in vitro assays and in silico computational studies, which provide a comprehensive understanding of its structure-activity relationship as a free radical scavenger.

In Vitro Free Radical Scavenging Activity

The free radical scavenging capabilities of hydroxycoumarin derivatives are commonly evaluated using stable free radical models such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). These assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the radical species, which is typically observed as a change in color and measured spectrophotometrically.

Research on coumarin derivatives has consistently highlighted the importance of the phenolic hydroxyl group in their antioxidant activity. For instance, a study on 4-methyl-2H-chromen-2-one derivatives demonstrated that the presence of a hydroxyl group is crucial for significant DPPH radical scavenging. In this study, 7-Hydroxy-4-methyl-2H-chromen-2-one (a structural isomer of the subject compound) exhibited notable antioxidant capacity. researchgate.net The general consensus from structure-activity relationship studies is that the phenolic coumarin ring is a key contributor to the scavenging activity against free radicals. researchgate.net

The antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

Table 1: In Vitro DPPH Radical Scavenging Activity of a Representative Hydroxycoumarin

| Compound | Assay | IC50 (µg/mL) | Percentage Inhibition (%) | Reference |

| 7-Hydroxy-4-methyl-2H-chromen-2-one | DPPH | Not explicitly stated, but inhibition was >50% | > 50% | researchgate.net |

| Ascorbic Acid (Vitamin C) - Reference | DPPH | - | - | researchgate.net |

In Silico Mechanistic Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the mechanisms by which phenolic compounds like this compound exert their antioxidant effects. These studies calculate various molecular descriptors and thermodynamic parameters that help to elucidate the favored reaction pathways for radical scavenging.

The primary mechanisms of free radical scavenging by phenolic antioxidants are:

Hydrogen Atom Transfer (HAT): The antioxidant donates its phenolic hydrogen atom to the free radical. The efficiency of this mechanism is related to the O-H Bond Dissociation Enthalpy (BDE). A lower BDE value indicates that the hydrogen atom is more easily abstracted, signifying a more potent antioxidant.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the deprotonation of the antioxidant followed by the transfer of an electron to the free radical.

Electron Transfer-Proton Transfer (ET-PT): In this pathway, an electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton.

DFT calculations on 4-methyl-2H-chromen-2-one derivatives have been performed to compute molecular descriptors that correlate with their antioxidant activity. researchgate.net These descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy gap between HOMO and the Lowest Unoccupied Molecular Orbital (ΔEgap), Ionization Potential (IP), and Electron Affinity (EA). researchgate.net

A high EHOMO value suggests a greater tendency to donate electrons, which is a key feature of a good antioxidant. A smaller ΔEgap indicates that the molecule is more polarizable and reactive. The Ionization Potential (IP) relates to the energy required to remove an electron, with lower values being favorable for the ET-PT mechanism.

Table 2: Computed DFT-Based Molecular Descriptors for a Representative Hydroxycoumarin Derivative

| Compound | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Reference |

| 7-Hydroxy-4-methyl-2H-chromen-2-one | -5.99 | -1.58 | 4.41 | 6.54 | 1.83 | researchgate.net |

| Vitamin C (Reference) | -5.87 | -1.25 | 4.62 | 6.27 | 1.94 | researchgate.net |

Note: These computational results for 7-hydroxy-4-methyl-2H-chromen-2-one provide a strong theoretical basis for understanding the antioxidant potential of the structurally similar this compound.

The theoretical findings from DFT studies are generally in good agreement with experimental results, confirming that the hydroxyl group on the coumarin scaffold is the primary site for radical attack and that the HAT mechanism is a major pathway for the antioxidant action of these compounds. researchgate.net The stability of the resulting phenoxyl radical, through resonance delocalization across the coumarin ring system, is a critical factor in its potent free radical scavenging capability.

Pre Clinical Biological Evaluation of 7 Hydroxy 3 Methyl 2h Chromen 2 One and Its Derivatives in Vitro and in Vivo Non Human Models

Antioxidant Properties and Oxidative Stress Mitigation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. nih.gov 7-Hydroxy-3-methyl-2H-chromen-2-one and its derivatives have demonstrated notable antioxidant properties by scavenging free radicals and mitigating oxidative damage.

The antioxidant capacity of these compounds is often attributed to the hydroxyl group on the coumarin (B35378) scaffold. Studies have shown that hydroxycoumarins can effectively prevent damage induced by ROS. For instance, the antioxidantive effects of 7-hydroxy-3-methoxy-cadalene, a related compound, were observed in a study on mice, where it significantly increased glutathione (B108866) concentration, a key antioxidant enzyme. elsevierpure.com

Research has explored the structure-activity relationship of coumarin derivatives to enhance their antioxidant potential. For example, coumarin-hydroxybenzohydrazide hybrids have shown significantly better antioxidative potency than the parent 4-hydroxycoumarin (B602359) molecule. mdpi.com The antioxidant activity of these hybrids is attributed to the stability of their radical and anionic species formed after the loss of a proton or hydrogen atom from the NH group. mdpi.com

Antimicrobial Spectrum and Efficacy Against Diverse Pathogens (e.g., bacteria, fungi)

Derivatives of 7-hydroxy-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial activity against a range of pathogens. For example, a series of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide were synthesized and showed antimicrobial activity. nih.gov Similarly, newly synthesized 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives exhibited significant antibacterial and antifungal activity. researchgate.net

The introduction of different functional groups to the coumarin nucleus has been a strategy to develop potent antimicrobial agents. For instance, the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives has yielded compounds with a high degree of bactericidal activity.

Anti-inflammatory Potential in Experimental Models

Inflammation is a complex biological response to harmful stimuli. nih.gov Chronic inflammation is a contributing factor to many diseases. Several derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have been investigated for their anti-inflammatory properties.

A study involving the synthesis of a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Some of these compounds showed a reduction in paw edema comparable to the standard drug, indomethacin. nih.gov

The mechanism of anti-inflammatory action is thought to involve the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of inflammation. nih.gov Molecular docking studies have been used to predict the binding of these coumarin derivatives to COX enzymes, further supporting their anti-inflammatory potential. nih.gov

Anticancer Activities in Various Cancer Cell Lines

Coumarin and its derivatives have emerged as a promising class of compounds with potential anticancer activities. nih.gov They have been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. nih.gov

Derivatives of 7-hydroxy-2H-chromen-2-one have been a particular focus of anticancer research. For instance, some synthesized derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have demonstrated a high degree of cytotoxic activity against cancer cells.

The anticancer mechanism of these compounds can involve various pathways. Some derivatives have been shown to inhibit Mcl-1, a protein that, when overexpressed, contributes to cancer cell survival and resistance to chemotherapy. nih.gov Other studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. For example, a derivative of 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide effectively suppressed the growth of HCT-116 human colon cancer cells by triggering apoptosis and arresting the cell cycle in the S phase. nih.gov

Below is a table summarizing the cytotoxic activity of some coumarin derivatives against various cancer cell lines:

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| Osthol | Epidermoid carcinoma (A431), Melanoma (A375), Lung (NCI-H322, A549), Prostate (PC-3), Colon (HCT-116) | Cytotoxicity with varying IC50 values | plos.org |

| 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivative (13b) | Human colon cancer (HCT-116) | Potent inhibitory activity (IC50 value of 7.32 μM), induced apoptosis and cell cycle arrest | nih.gov |

| 8-substituted-7-methoxy-2H-chromen-2-one derivatives | Hepatocellular carcinoma (HepG2) | Anticancer activity | cu.edu.eg |

Enzyme Inhibitory Profiles

The ability of this compound and its derivatives to inhibit specific enzymes is a key aspect of their biological activity.

For example, certain derivatives have been identified as inhibitors of β-glucuronidase. epa.gov In a study screening twenty-three coumarin derivatives, 7,8-dihydroxy-4-methyl-2H-chromen-2-one and two other chlorinated derivatives displayed inhibitory activity against β-glucuronidase. epa.gov

Other studies have focused on the inhibition of carbonic anhydrase isoforms, particularly those associated with tumors like CA IX and XII. unica.it A series of 2H-chromene and 7H-furo-chromene derivatives were found to selectively inhibit these tumor-associated carbonic anhydrase isoforms with no activity against the off-target isoforms I and II. unica.it

Furthermore, some coumarin derivatives have been investigated as inhibitors of cytochrome P450 enzymes, such as CYP2A6. researchgate.net 7-Methylcoumarin was found to be a mechanism-based inhibitor for CYP2A6. researchgate.net

Phytotoxicity and Plant Growth Regulatory Effects

Plant growth regulators are chemicals used to modify plant growth. ontario.cadhanuka.comoregonstate.edu They can influence various processes such as cell division, shoot proliferation, and root formation. phytotechlab.com While specific studies on the phytotoxicity and plant growth regulatory effects of this compound are not extensively detailed in the provided search results, the broader class of coumarins is known to have effects on plants.

Coumarin itself can suppress appetite in animals, potentially serving as a chemical defense for plants that contain it. wikipedia.org In the context of plant growth regulation, synthetic compounds that mimic natural plant hormones are often used. oregonstate.edu These can be applied as sprays or drenches to achieve desired effects like stem elongation control or enhanced rooting. oregonstate.edu

While the direct application of this compound as a plant growth regulator is not established from the provided information, the diverse biological activities of coumarins suggest a potential for such effects that may warrant further investigation.

Structure Activity Relationship Sar Studies of 7 Hydroxy 3 Methyl 2h Chromen 2 One Derivatives

Correlations between Structural Modifications and Biological Activity Profiles

The biological activity of 7-hydroxy-3-methyl-2H-chromen-2-one derivatives is significantly influenced by the type and position of substituents on the coumarin (B35378) ring. nih.gov

Anticancer Activity:

Studies on various cancer cell lines have revealed key structural requirements for anticancer efficacy. For instance, a series of 7,8-dihydroxy-4-methylcoumarins (DHMCs) bearing alkyl groups at the C3 position were found to be effective, with the potency increasing with the length of the alkyl chain. nih.gov Compound 11 , with an n-decyl chain at C3, demonstrated the highest potency against K562, LS180, and MCF-7 cancer cell lines. nih.gov Another active subgroup was 7,8-diacetoxy-4-methylcoumarins (DAMCs) with ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at the C3 position. nih.gov The presence of bromine, as seen in 6-bromo-4-bromomethyl-7-hydroxycoumarin (27 ), also conferred reasonable cytotoxic activities. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Modification | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|

| 11 | 7,8-dihydroxy, C3 n-decyl | K562 | 42.4 | nih.gov |

| 11 | 7,8-dihydroxy, C3 n-decyl | LS180 | 25.2 | nih.gov |

| 11 | 7,8-dihydroxy, C3 n-decyl | MCF-7 | 25.1 | nih.gov |

| 27 | 6-bromo, 4-bromomethyl | - | 32.7-45.8 | nih.gov |

Antifungal Activity:

In the context of antifungal activity, O-alkylation and O-acylation of the 7-hydroxyl group with shorter alkyl and acyl groups can increase efficacy. mdpi.com For 7-hydroxycoumarin derivatives, a clear relationship exists between the size of the group introduced at the 7-position and fungicidal activity. mdpi.com Acetylation of the hydroxyl groups in 4-, 6-, and 7-hydroxycoumarins consistently leads to the most active compounds within each series, supporting the hypothesis that electron-withdrawing groups enhance antifungal properties. mdpi.com

Antioxidant Activity:

The antioxidant potential of these derivatives is closely linked to the number and position of phenolic hydroxyl groups. sysrevpharm.org Derivatives lacking these groups show poor activity. sysrevpharm.org The highest antioxidant activity is observed in coumarins substituted with hydroxyl groups at positions 7 and 8. sysrevpharm.org However, the introduction of a carboxylic acid group tends to reduce antioxidant activity, likely due to intramolecular hydrogen bonding. sysrevpharm.org

Melanogenesis Activity:

Interestingly, modifications can also influence melanogenesis. While structures with multiple hydroxyl groups often inhibit melanogenesis due to their antioxidant capacity, substituting the 7-hydroxyl group with a methoxy (B1213986) group can activate it. mdpi.com The methylation at the C-4 position results in a dramatic increase in melanogenesis compared to other 7-hydroxycoumarin derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that mathematically correlates the biological activity of molecules with their structural and physicochemical properties. nih.gov This approach provides predictive models that can guide the design of new, more potent derivatives.

Several QSAR studies have been conducted on coumarin derivatives to predict their biological activities, such as antioxidant, antifungal, and enzyme inhibitory effects. nih.govmdpi.com These models utilize various molecular descriptors that quantify different aspects of a molecule's structure.

For instance, a QSAR model developed for the antioxidant activity of coumarin derivatives revealed that the fused benzene (B151609) ring and the oxygen atom of the pyran ring are key pharmacophoric features for superior activity. mdpi.com Another QSAR study on the antifungal activity of coumarin derivatives against Macrophomina phaseolina indicated that the presence of multiple electron-withdrawing groups, particularly at the C-3 position, enhances activity. mdpi.com

A 2D-QSAR model for 3- and 4-substituted 7-hydroxycoumarins as 17β-HSD3 inhibitors yielded a statistically significant model with a coefficient of determination (r²) of 0.8291. longdom.orglongdom.org This model revealed that the presence of chloro or fluoro substituents, as well as bulky electron-withdrawing groups at the R1 and R2 positions, increases the inhibitory activity. longdom.orglongdom.org

Table 2: Statistical Parameters of a 2D-QSAR Model for 17β-HSD3 Inhibitors

| Parameter | Value | Source |

|---|---|---|

| r² (coefficient of determination) | 0.8291 | longdom.orglongdom.org |

| q² (cross-validated correlation coefficient) | 0.7455 | longdom.orglongdom.org |

| F test | 40.298 | longdom.org |

| pred_r² | 0.7588 | longdom.org |

These predictive models serve as valuable tools for the virtual screening of untested coumarin derivatives and for guiding the synthesis of new compounds with improved biological profiles. mdpi.com

Role of Specific Functional Groups and Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are dictated by the specific functional groups and substituents attached to the coumarin scaffold.

Hydroxyl Group at C7:

The 7-hydroxyl group is a critical feature. Its presence is often essential for antioxidant activity, and its derivatization can modulate various biological effects. sysrevpharm.org For example, O-alkylation or O-acylation of this group can enhance antifungal activity. mdpi.com The phenolic nature of this group also allows for the formation of hydrogen bonds, which can be crucial for receptor binding. nih.gov

Methyl Group at C3:

The methyl group at the C3 position also plays a significant role. In a study on photolabile protecting groups, the introduction of a methyl group at C3 in a 6-bromo-7-hydroxycoumarin derivative (mBhc) prevented an undesirable photoisomerization reaction, leading to a more efficient release of a caged thiol upon irradiation. nih.gov This highlights how a seemingly small modification can have a profound impact on the compound's properties.

Substituents on the Benzene Ring:

Substitutions on the benzene ring of the coumarin nucleus have a marked effect on activity.

Electron-withdrawing groups: Groups like nitro (-NO₂) or cyano (-CN) can enhance certain biological activities. For antifungal action against M. phaseolina, electron-withdrawing groups, especially at C3, were found to be beneficial. mdpi.com

Electron-donating groups: Groups such as dimethylamino and acetamido can lead to a bathochromic shift in UV/Vis absorption and emission spectra, which is relevant for applications like fluorescent probes. srce.hr

Halogens: The introduction of halogens like chlorine or fluorine can increase inhibitory activity against certain enzymes, as seen in 17β-HSD3 inhibitors. longdom.orglongdom.org Bromine substitution has also been shown to confer cytotoxic activity. nih.gov

Table 3: Effect of Substituents on Biological Properties

| Substituent/Modification | Position | Effect | Biological Activity | Source |

|---|---|---|---|---|

| n-decyl chain | C3 | Increased potency | Anticancer | nih.gov |

| Acetylation of -OH | C7 | Increased activity | Antifungal | mdpi.com |

| Electron-withdrawing groups | C3 | Enhanced activity | Antifungal | mdpi.com |

| Chloro or Fluoro | - | Increased activity | 17β-HSD3 inhibition | longdom.orglongdom.org |

| Hydroxyl groups | C7, C8 | Highest activity | Antioxidant | sysrevpharm.org |

| Methylation | C4 | Dramatic increase | Melanogenesis | mdpi.com |

Computational Chemistry and in Silico Approaches for 7 Hydroxy 3 Methyl 2h Chromen 2 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design, where it is used to understand and predict the interaction between a ligand, such as a coumarin (B35378) derivative, and a protein's active site.

While direct molecular docking studies on 7-hydroxy-3-methyl-2H-chromen-2-one are not extensively documented in the reviewed literature, research on closely related analogues provides significant insights into the potential interactions of this class of compounds. For instance, molecular docking has been effectively used to study derivatives of 7-hydroxycoumarin against various biological targets.

A study involving a derivative, 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, utilized molecular docking to identify the best binding site on the PDB:2YCF protein, investigating the binding energy and specific interaction states. sinop.edu.tr In other research, novel coumarin-based pyrano[3,2-c]chromenes were subjected to molecular docking studies against β-glucuronidase and human carbonic anhydrase II (hCA II) to understand their inhibitory potential. acs.org These studies help to unveil the binding tendencies and mechanisms of action for this scaffold. acs.org The insights gained from these analogue studies are crucial for predicting how this compound might interact with similar biological targets.

Table 1: Molecular Docking Studies of 7-Hydroxycoumarin Derivatives

| Compound/Derivative | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | PDB:2YCF | Determination of the best binding site, binding energy, and interaction states. | sinop.edu.tr |

| Pyrano[3,2-c]chromenes | β-Glucuronidase | Elucidation of binding patterns of potent inhibitors within the enzyme pocket. | acs.org |

| Pyrano[3,2-c]chromenes | Human Carbonic Anhydrase II (hCA II) | Understanding the binding mechanism of potent inhibitors. | acs.org |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to observe the physical movements of atoms and molecules over time. This computational method is crucial for understanding the conformational stability of a compound and the dynamic nature of its interactions with biological targets. MD simulations can validate the stability of a ligand-protein complex predicted by molecular docking, providing a more detailed picture of the binding event.

For a given ligand-receptor complex, MD simulations can calculate parameters like the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration to assess the stability and mobility of the system. While specific MD simulation studies focused solely on this compound are limited, the methodology is widely applied in drug discovery for evaluating potential inhibitors. For example, MD simulations have been used to evaluate the stability of potential inhibitors bound to the Human Epidermal Growth Factor Receptor 2 (HER2), confirming the stability of docked ligands and providing insights into their dynamic behavior within the binding site. Such approaches would be invaluable in assessing the conformational flexibility of this compound and the stability of its potential complexes with various enzymes or receptors.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. It is a versatile tool for predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding a molecule's reactivity and stability. researchgate.netsemanticscholar.org

Numerous studies on 7-hydroxycoumarin derivatives have employed DFT to elucidate their structural and electronic characteristics. For example, the structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one was optimized using the B3LYP model to analyze its chemical activity parameters. sinop.edu.tr In another study on Mannich bases of the isomeric 7-hydroxy-4-methylcoumarin, DFT calculations at the PBE0/aug-cc-pVTZ level were used to perform conformational analysis and study photophysical properties. nih.gov These calculations can explain the formation of stable conformations through intramolecular hydrogen bonds and relate electronic properties to potential applications. nih.gov

DFT calculations have also been used to compare the stability of different coumarin derivatives. For quinoline-chalcone-chromene hybrids, the band gaps calculated via DFT indicated that chromene derivatives were more stable than their dichromene counterparts. semanticscholar.org Furthermore, investigations into coumarin azoesters derived from 7-hydroxy-4-methyl-2H-chromen-2-one revealed that the incorporation of an azo group decreases the HOMO-LUMO energy difference and increases the molecule's dipole moment and stability. mdpi.com These examples highlight how DFT can be applied to this compound to predict its electronic behavior and guide the design of new functional molecules.

Table 2: DFT-Calculated Properties of Coumarin Derivatives

| Compound/Derivative | DFT Method/Basis Set | Calculated Properties | Key Findings | Reference |

|---|---|---|---|---|

| 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | B3LYP/6-311G(d,p) | Optimized structure, chemical activity parameters, MEP, Fukui function | Provided insights into chemical reactivity and nonlinear optical properties. | sinop.edu.tr |

| Mannich bases of 7-hydroxy-4-methylcoumarin | PBE0/aug-cc-pVTZ | Optimized molecular structures, HOMO-LUMO energies | Explained stability through intramolecular hydrogen bonds and identified potential as fluorophores. | nih.gov |

| Coumarin azoesters | Not specified | Energy differences, dipole moments | Incorporation of an azo group increased stability compared to simple coumarin esters. | mdpi.com |

| Quinoline-chalcone-chromene hybrids | B3LYP/6-311G | HOMO-LUMO band gaps | Chromene derivatives were found to be more stable than dichromene derivatives. | semanticscholar.org |

Cheminformatics and Virtual Screening for Novel Analogues

Cheminformatics combines computational methods to manage and analyze large amounts of chemical data, playing a crucial role in modern drug discovery. researchgate.net A key application is virtual screening, which uses fast, computer-based methods to filter large libraries of chemical structures to identify potential drug candidates. researchgate.net This in silico approach is more efficient than traditional high-throughput screening.

The process of virtual screening can begin with a known active compound, like this compound, to search for analogues with potentially improved properties. By using the compound's structure as a query, researchers can search vast chemical databases for molecules with similar shapes or chemical features. This similarity searching is a fundamental approach in the drug discovery pipeline. researchgate.net

For example, virtual screening of the ZINC library, which contains thousands of commercially available compounds, was used to identify novel potential inhibitors against the HER2 receptor. Similarly, chemoinformatic tools can predict the biological targets of molecules by comparing them to databases of known compounds with established activities. mdpi.com Although specific virtual screening campaigns starting from this compound were not found, these established methodologies could be readily applied to discover novel analogues with desired biological activities or physicochemical properties.

In Silico Prediction of Biological Interactions and Pathways

In silico methods are instrumental in predicting how a compound might interact with biological systems and what pathways it might influence. Molecular docking, as discussed previously, is a primary tool for predicting direct interactions with protein targets. sinop.edu.tracs.org

Beyond simple binding prediction, computational studies can correlate a compound's structural and electronic features with its biological activity. For instance, a study on Mannich bases of hydroxycoumarins used DFT calculations to analyze structural features, which were then correlated with the observed antiproliferative activity against a HeLa cancer cell line. nih.gov This approach helps to build structure-activity relationships (SAR) that are essential for designing more potent compounds.

Furthermore, known biological activities of related compounds can guide in silico investigations. The isomer, 7-hydroxy-4-methylcoumarin (also known as hymecromone), is known to inhibit hyaluronic acid synthesis. wikipedia.org This established biological interaction provides a clear pathway for computational investigation. Researchers could use this compound as a ligand in docking and molecular dynamics studies with hyaluronan synthase enzymes to predict if it shares this inhibitory activity and to understand the molecular basis of such an interaction.

Advanced Applications and Research Frontiers for 7 Hydroxy 3 Methyl 2h Chromen 2 One Non Clinical

Development as Fluorescent Probes and Chemosensors in Bioorganic Chemistry and Molecular Recognition

The inherent fluorescence of the coumarin (B35378) ring system makes 7-hydroxy-3-methyl-2H-chromen-2-one and its analogs excellent platforms for the development of fluorescent probes and chemosensors. chemimpex.com The 7-hydroxyl group is a key feature, as its protonation state is sensitive to the local environment, and it provides a convenient site for chemical modification to introduce specific recognition moieties. mdpi.com These probes are designed to signal the presence of specific analytes through changes in their fluorescence properties, such as intensity, wavelength, or lifetime, a process often based on mechanisms like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). mdpi.commdpi.com

Derivatives of 7-hydroxycoumarin have been engineered to detect a wide range of biologically and environmentally significant species:

Reactive Oxygen Species (ROS) and Oxidants: Researchers have developed boronate-based probes using a 7-hydroxy-chromen-2-one fluorophore. mdpi.com For instance, a probe designed from 3-(2-benzothiazolyl)-7-coumarin boronic acid pinacol (B44631) ester (BC-BE) demonstrates reactivity towards inflammatory oxidants like peroxynitrite (ONOO⁻) and hypochlorite. mdpi.com The probe is initially non-fluorescent, but upon oxidation by these analytes, it converts to the highly fluorescent phenolic product, 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH), enabling detection. mdpi.com

Metal Ions: The interaction between coumarin derivatives and metal ions can lead to significant changes in fluorescence, a property exploited for metal ion sensing. nih.gov While some benzo[c]chromen-6-one systems act as "on-off" sensors selective for iron (III), modifications to the core structure can alter this behavior. nih.gov For example, introducing a 4-(1-hydroxyethyl) substituent can switch the mechanism to "fluorescence enhancement" in the presence of various metals, demonstrating that the sensing properties are highly dependent on the specific substitution pattern. nih.gov

Biomolecules and Environmental Polarity: 3-Hydroxy-chromone derivatives are particularly sensitive to the polarity and hydrogen-bonding potential of their environment. researchgate.net This sensitivity arises from an excited-state intramolecular proton transfer (ESIPT) reaction, which results in two distinct emission bands. The ratio of the intensities of these bands can be used to probe the microenvironment of systems like lipid membranes or to detect the presence of polar impurities in non-polar solvents. researchgate.net

The versatility of the 7-hydroxycoumarin scaffold allows for fine-tuning of its photophysical properties, making it a cornerstone in the creation of sophisticated tools for molecular recognition and bio-imaging. mdpi.com

Utility as a Synthetic Intermediate for Complex Organic Molecules

Beyond its direct applications, this compound serves as a versatile and valuable starting material for the synthesis of more complex organic molecules. lookchem.com Its core structure, featuring a reactive phenol (B47542) and an α,β-unsaturated lactone, provides multiple sites for chemical elaboration.

Researchers have utilized 7-hydroxycoumarin derivatives in various synthetic strategies:

Multi-Component Reactions: Three-component reactions involving 7-hydroxy-4-methyl coumarin, dialkyl acetylenedicarboxylates, and aromatic aldehydes have been developed. These reactions proceed under mild conditions to afford complex, highly functionalized coumarin derivatives in good yields, demonstrating an efficient method for building molecular complexity from simple precursors. scielo.br

Synthesis of Biologically Active Compounds: The scaffold is a key building block for molecules with potential pharmaceutical applications. For example, derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and evaluated for cytotoxic and antimicrobial activities. nih.gov Specific modifications, such as the introduction of styryl groups via fusion with aromatic aldehydes or subsequent alkylation and Mannich reactions, lead to a diverse library of compounds for biological screening. sciforum.net

Elaboration for Receptor Ligands: The 7-hydroxycoumarin core has been incorporated into molecules designed to interact with specific biological targets. In one study, it was used as the foundation for synthesizing a series of 5-HT1A serotonin (B10506) receptor antagonists. mdpi.com The synthesis involved linking the coumarin moiety to various arylpiperazine groups through different linker lengths, showcasing its utility as a scaffold in medicinal chemistry research. mdpi.com

The table below summarizes examples of complex molecules synthesized from 7-hydroxycoumarin derivatives.

| Starting Material | Reagents/Reaction Type | Product Class | Reference |

| 7-Hydroxy-4-methyl coumarin | Aromatic aldehydes, Dialkyl acetylenedicarboxylates (Three-component reaction) | Dialkyl (2E)-2-[aryl(hydroxy)methyl]-3-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-ene dioates | scielo.br |

| 7-Hydroxy-4-methylcoumarin | Aromatic aldehydes (Fusion) | 7-hydroxy-4-styryl-2H-chromen-2-one derivatives | sciforum.net |

| 7-Hydroxycoumarin derivatives | Arylpiperazines (Alkylation) | Serotonin Receptor Antagonists | mdpi.com |

| 8-Formyl-7-hydroxy coumarin | N,N-disubstituted cyano acetamides (Knoevenagel condensation) | 8-Substituted-7-hydroxy coumarin derivatives | researchgate.net |

This role as a synthetic intermediate underscores the compound's importance in organic chemistry, providing access to a wide array of novel structures for further investigation in various scientific fields. scielo.brsciforum.net

Potential in Material Science and Optoelectronic Applications

The unique optical and electronic properties of coumarins, particularly their strong fluorescence and environmental sensitivity, position them as promising candidates for applications in material science and optoelectronics. ontosight.airesearchgate.net The ability to modify the this compound core allows for the tuning of its photophysical characteristics to suit specific material requirements.

Research in this area has explored several avenues:

Organic Dyes and Emitters: The strong fluorescence emission of coumarin derivatives makes them suitable for use as organic dyes. By functionalizing the 7-hydroxyl group of related naphthocoumarins with arylethynyl, aryl, and cyano groups, researchers have created donor-π-acceptor (D–π–A) type compounds. rsc.org These materials exhibit excellent fluorescence quantum yields (ΦF up to 0.78), a critical property for applications in organic light-emitting diodes (OLEDs) and other emissive displays. rsc.org

Nonlinear Optical (NLO) Materials: The planar structure and extended π-conjugation of the coumarin system are conducive to creating materials with nonlinear optical properties. The synthesis of new substituted 2H-chromen-2-one derivatives is an active area of research, aiming to develop materials for applications such as optical data storage, optical switching, and frequency conversion. researchgate.net

Crystal Engineering: The planar nature of the coumarin ring system facilitates π–π stacking interactions in the solid state. researchgate.net Studies on the crystal structure of 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate reveal that intermolecular hydrogen bonding and π–π interactions dictate the molecular packing. researchgate.net Understanding and controlling these interactions is fundamental to crystal engineering, enabling the design of new crystalline materials with desired physical properties, such as conductivity or specific optical responses.

The potential to create novel materials with tailored photophysical properties ensures that this compound and its derivatives will remain a focus of research in advanced materials and optoelectronics.

Emerging Research Directions in Agricultural Science or Industrial Chemistry

The biological activities and chemical versatility of this compound have opened up new research avenues in applied fields like agricultural and industrial chemistry.

In agricultural science , coumarins are recognized as naturally occurring phytoalexins, compounds that plants produce to defend against pathogen attacks. nih.gov This has inspired research into synthetic coumarin derivatives as novel crop protection agents.

Fungicides: A significant area of research is the development of coumarin-based fungicides. Starting from 7-hydroxycoumarin leads, scientists have synthesized novel ester derivatives to enhance fungicidal activity. nih.gov For example, derivatives of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin have shown good in vitro activity against a range of plant pathogens, including Alternaria solani and Botrytis cinereal. nih.gov Similarly, derivatives created through the Knoevenagel reaction of 8-formyl-7-hydroxy coumarin have demonstrated enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger compared to the standard fluconazole. researchgate.net

In industrial chemistry , the pleasant, sweet odor of many coumarins has historically led to their use in the fragrance industry. lookchem.comwikipedia.org Beyond this traditional application, this compound serves as a key building block for various specialty chemicals. Its utility as a synthetic intermediate allows for the production of a wide range of coumarin derivatives with applications in dyes, polymers, and other industrial products. lookchem.com

The ongoing exploration of new derivatives and their biological and chemical properties suggests that the scope of applications for this compound in these industrial sectors will continue to expand.

Conclusion and Future Perspectives in 7 Hydroxy 3 Methyl 2h Chromen 2 One Research

Synthesis of Key Research Findings and Mechanistic Understanding

7-Hydroxy-3-methyl-2H-chromen-2-one, a member of the coumarin (B35378) family, has been the subject of numerous studies exploring its synthesis and biological potential. A common and efficient method for its preparation is the Pechmann condensation, which involves the reaction of resorcinol (B1680541) with a β-ketoester, often using environmentally friendly catalysts like Amberlyst-15. researchgate.netresearchgate.net This reaction can be carried out under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net

The biological activities of coumarins, including this compound, are diverse and depend on the substituents on the coumarin core. frontiersin.org Research has demonstrated its potential in various therapeutic areas. For instance, some coumarin derivatives have been investigated for their ability to inhibit enzymes like carbonic anhydrases, which are implicated in certain diseases. researchgate.netnih.gov The mechanism of action often involves the coumarin scaffold binding to the active site of these enzymes. researchgate.net

Unaddressed Challenges and Gaps in Current Knowledge

Despite the progress made, several challenges and knowledge gaps remain in the research of this compound. While various biological activities have been reported, the precise molecular mechanisms underlying these effects are often not fully elucidated. biointerfaceresearch.com A deeper understanding of how this compound interacts with specific cellular targets is crucial for its development as a therapeutic agent.

Furthermore, while traditional synthetic methods like the Pechmann reaction are well-established, there is a continuous need for more efficient, sustainable, and versatile synthetic strategies. researchgate.netslideshare.net The exploration of novel catalysts and reaction conditions could lead to higher yields and easier purification processes. frontiersin.org Additionally, comprehensive studies on the structure-activity relationship of this compound and its derivatives are needed to guide the design of more potent and selective compounds.

Prospective Directions for Future Academic Research on this compound

The future of this compound research is promising, with several key areas ripe for exploration.

Exploration of Novel Synthetic Methodologies

Future research should focus on developing innovative and sustainable synthetic methods for this compound and its analogues. This includes the use of novel catalysts, green solvents, and energy-efficient techniques like microwave and ultrasound irradiation. frontiersin.org One-pot synthesis and multi-component reactions are also attractive strategies for creating diverse coumarin libraries for biological screening. mdpi.comacs.org The development of solid acid catalysts, such as zeolites and sulfonic acid resins, presents an environmentally friendly alternative to traditional mineral acids. psu.edu

Deeper Mechanistic Elucidation of Biological Activities